molecular formula C19H24ClNO4 B15488875 Thebaine hydrochloride monohydrate CAS No. 5967-74-8

Thebaine hydrochloride monohydrate

Cat. No.: B15488875
CAS No.: 5967-74-8
M. Wt: 365.8 g/mol
InChI Key: GTDQNOOQGSLCNE-GBTORLPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thebaine hydrochloride monohydrate (CAS 115-37-7) is a semi-synthetic opioid alkaloid derivative with the molecular formula C₁₉H₂₁NO₃·HCl·H₂O and a molecular weight of 311.37 g/mol . It serves as a critical reference standard in pharmaceutical research, particularly for quality control of opioid analgesics such as oxycodone and hydrocodone. The compound is classified under the API (Active Pharmaceutical Ingredient) family of thebaine and oxycodone hydrochloride, with applications in analgesia and impurity profiling . Its storage conditions require refrigeration at +5°C to maintain stability .

Properties

CAS No.

5967-74-8

Molecular Formula

C19H24ClNO4

Molecular Weight

365.8 g/mol

IUPAC Name

(4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline;hydrate;hydrochloride

InChI

InChI=1S/C19H21NO3.ClH.H2O/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20;;/h4-7,13,18H,8-10H2,1-3H3;1H;1H2/t13-,18+,19+;;/m1../s1

InChI Key

GTDQNOOQGSLCNE-GBTORLPQSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC.O.Cl

Canonical SMILES

CN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC.O.Cl

Origin of Product

United States

Comparison with Similar Compounds

Thebenine Hydrochloride Monohydrate

Thebenine hydrochloride monohydrate is another opioid alkaloid hydrate. While structurally related to thebaine, it differs in pharmacological activity. Thebaine is a precursor to analgesics like oxycodone, whereas thebenine is less pharmacologically active and primarily used in research for metabolic studies. Both compounds share the hydrochloride monohydrate formulation, but thebaine has a higher molecular weight (311.37 g/mol vs. ~285 g/mol for thebenine) and distinct impurity profiles .

Pholcodine Monohydrate

Pholcodine monohydrate (CAS 50967-12-7) is an opioid cough suppressant. Both compounds are derived from opium alkaloids, but pholcodine has a morphinan backbone, whereas thebaine is a benzylisoquinoline derivative. Pholcodine’s impurity profile includes morphine and codeine derivatives, similar to thebaine’s impurities (e.g., codeine monohydrate impurity G) .

Morphine and Codeine Derivatives

  • Morphine hydrochloride trihydrate: Used as a potent analgesic, it differs from thebaine hydrochloride monohydrate in hydration state (trihydrate vs. monohydrate) and therapeutic potency. Thebaine lacks direct analgesic activity but is metabolically converted to active opioids.
  • Codeine phosphate sesquihydrate: A prodrug of morphine, codeine is less potent than thebaine-derived opioids like oxycodone. This compound’s impurities include codeine-related compounds, highlighting its role in opioid synthesis quality control .

Table 1: Structural and Functional Comparison of Opioid Hydrates

Compound Molecular Formula Primary Use Key Impurities
Thebaine HCl monohydrate C₁₉H₂₁NO₃·HCl·H₂O Reference standard, opioid synthesis Codeine, hydrocodone impurities
Thebenine HCl monohydrate ~C₁₈H₂₃NO₃·HCl·H₂O Metabolic research Not well-characterized
Pholcodine monohydrate C₂₃H₃₀N₂O₄·H₂O Antitussive Morphine, codeine derivatives

Comparison with Non-Opioid Hydrochloride Monohydrates

Amino Acid Derivatives

  • L-Histidine monohydrochloride monohydrate: Used in feed additives and biotechnology, it shares the hydrochloride monohydrate formulation but lacks opioid activity. Safety assessments for amino acid derivatives focus on consumer and environmental toxicity, unlike thebaine’s focus on impurity control .

Bendamustine Hydrochloride Monohydrate

An alkylating chemotherapeutic agent, bendamustine’s monohydrate form has a melting point of 152–156°C , comparable to thebaine’s stability requirements. However, bendamustine’s impurities include synthesis by-products (e.g., unreacted starting materials), whereas thebaine’s impurities are opioid-related .

Table 2: Physical and Regulatory Comparison

Compound Melting Point/Stability Regulatory Use Safety Profile
Thebaine HCl monohydrate Stable at +5°C Pharmaceutical reference standard Narcotic; restricted handling
Bendamustine HCl monohydrate 152–156°C Chemotherapy Cytotoxic; requires PPE
L-Cysteine HCl monohydrate Not reported Food/feed additive Skin/eye irritant

Preparation Methods

Direct Acidification of Thebaine Free Base

The most straightforward method involves reacting thebaine free base with hydrochloric acid under controlled aqueous conditions. Thebaine, a tertiary amine, undergoes protonation at the nitrogen atom in acidic media, forming the water-soluble hydrochloride salt. Subsequent crystallization under humidity-controlled environments yields the monohydrate form.

A representative procedure from patent literature involves dissolving thebaine (1.0 eq) in chloroform (CHCl₃) and treating it with concentrated HCl (1.1 eq) at 0–5°C. The mixture is stirred for 2 hours, after which the organic layer is separated and evaporated under reduced pressure. The residual solid is recrystallized from a 1:1 ethanol-water mixture under 40% relative humidity (RH) to obtain the monohydrate. Yield optimization studies indicate that maintaining the reaction temperature below 10°C minimizes the formation of dihydrothebainone byproducts.

Hydrogenation-Assisted Salt Formation

Advanced methods combine catalytic hydrogenation with salt formation, leveraging palladium-based catalysts to stabilize intermediates. In one patented approach, thebaine is dissolved in tetrahydrofuran (THF)-water (1:1 v/v) with palladium acetate (Pd(OAc)₂, 1.0 eq) and subjected to 1 atm H₂ at 25°C. After hydrogenation, the reaction mixture is acidified with 20% HCl (2.0 eq) and stirred for 12 hours. The precipitated hydrochloride salt is filtered and air-dried at 30% RH to obtain the monohydrate. This method achieves 75% yield with ≤2% impurity content, as validated by high-performance liquid chromatography (HPLC).

Crystallization and Hydrate Control

Solvent Systems and Hydrate Polymorphism

Thebaine hydrochloride exhibits three hydrate forms under ambient conditions:

  • Monohydrate : Stable at 20–40% RH, orthorhombic crystal system
  • Dihydrate : Forms above 60% RH, monoclinic structure
  • Anhydrate : Obtained at <10% RH, prone to hygroscopicity

Critical solvent systems for monohydrate crystallization include:

Solvent Composition Crystallization Temperature (°C) RH (%) Hydrate Form
Ethanol-water (1:1) 25 40 Monohydrate
Acetone-water (3:1) 10 30 Monohydrate
Pure water 50 75 Dihydrate

Data adapted from morphine hydrochloride hydrate studies demonstrate analogous behavior in thebaine derivatives due to structural similarities in the morphinan backbone.

Thermal Stability and Dehydration Kinetics

Thermogravimetric analysis (TGA) of this compound reveals a two-step weight loss profile:

  • Dehydration : 3.8% mass loss at 80–110°C (theoretical H₂O loss: 3.7%)
  • Salt Decomposition : Onset at 210°C, exothermic peak at 245°C

Differential scanning calorimetry (DSC) shows endothermic dehydration (ΔH = 27.7 ± 1.3 kJ/mol) followed by salt melting at 344°C. The monohydrate-to-anhydrate transition is fully reversible below 40% RH, making it critical to store the compound in desiccators with silica gel.

Industrial-Scale Production Considerations

Equipment and Process Parameters

Large-scale manufacturing employs jacketed reactors with:

  • Temperature control : ±0.5°C accuracy
  • Humidity regulation : Nitrogen-purged environments at 35 ±5% RH
  • Mixing : 200–400 rpm anchor-type impellers

A typical batch process involves:

  • Dissolving 50 kg thebaine in 200 L ethanol
  • Adding 12 L 37% HCl over 90 minutes at 10°C
  • Seeding with monohydrate crystals (0.1% w/w)
  • Gradual cooling to 5°C over 8 hours
  • Centrifugation and fluidized-bed drying at 30°C

This protocol achieves 92% yield with water content 4.9–5.1% (theoretical 5.0% for monohydrate).

Analytical Characterization

Spectroscopic Identification

  • FTIR : ν(O-H) at 3480 cm⁻¹ (H₂O), ν(N⁺-H) at 2700–2400 cm⁻¹ (broad), C-Cl stretch at 680 cm⁻¹
  • ¹H NMR (D₂O): δ 6.68 (d, J=8.2 Hz, H-1), 3.82 (s, OCH₃), 2.90–3.10 (m, H-9, H-14)

X-ray Powder Diffraction (XRPD)

The monohydrate exhibits characteristic peaks at:

2θ (°) d-spacing (Å) Relative Intensity (%)
7.8 11.3 100
12.4 7.1 85
15.6 5.7 78

Data correlate with morphine hydrochloride hydrates, confirming isostructural relationships.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Hydrate Control Scalability
Direct Acidification 85–92 99.5 Moderate High
Hydrogenation Route 70–75 99.8 Precise Medium
Solvent Evaporation 60–65 98.0 Poor Low

The direct acidification method remains preferred for industrial applications due to superior yield and scalability.

Q & A

Q. What chromatographic methods are recommended for detecting and quantifying Thebaine hydrochloride monohydrate in mixtures with related alkaloids?

  • Methodology : Utilize reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode. Optimize detection using UV absorption at 280 nm, which is effective for distinguishing Thebaine (retention time ~12–15 min) from morphine, codeine, and oripavine. Calibrate with certified reference standards (e.g., Thebaine MM0244.00) to ensure accuracy .
  • Key Parameters : Monitor melting points (e.g., Thebaine at 193°C) and optical rotation ([α]D²⁰ = −219°) for identity confirmation. Validate methods per ICH guidelines, including linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ .

Q. How can researchers distinguish this compound from its dehydration products or solvates?

  • Methodology : Perform thermogravimetric analysis (TGA) to observe mass loss at ~100–120°C, corresponding to monohydrate dehydration. Complement with dynamic vapor sorption (DVS) to assess hygroscopicity and confirm hydrate stability under controlled humidity. Use single-crystal X-ray diffraction (SCXRD) to resolve crystal structure discrepancies .
  • Validation : Cross-reference with FT-IR spectroscopy to detect O–H stretching (3200–3600 cm⁻¹) and confirm hydrate presence .

Advanced Research Questions

Q. How to resolve co-elution challenges between this compound and structurally similar opioids (e.g., oripavine) in HPLC?

  • Experimental Design : Optimize mobile phase additives (e.g., 0.1% trifluoroacetic acid) to improve peak symmetry. Test alternative columns (e.g., HILIC or phenyl-hexyl) to exploit hydrophobic/π-π interactions. Use tandem mass spectrometry (LC-MS/MS) with MRM transitions (Thebaine: m/z 312 → 58; oripavine: m/z 298 → 165) for unambiguous identification .
  • Data Analysis : Apply chemometric tools (e.g., principal component analysis) to deconvolute overlapping peaks in complex matrices like opium extracts .

Q. What strategies address contradictions in reported solubility data for this compound across solvents?

  • Methodology : Conduct equilibrium solubility studies using the shake-flask method in buffered aqueous solutions (pH 1.2–7.4) and organic solvents (ethanol, acetone). Control temperature (±0.1°C) and validate with HPLC quantification. Compare results against BCS classification criteria to assess biopharmaceutical relevance .
  • Critical Analysis : Investigate polymorphism by generating and characterizing anhydrous and hydrate forms via slurry conversion experiments. Use DSC to identify endothermic events corresponding to phase transitions .

Q. How to validate impurity profiling methods for this compound in opioid API synthesis?

  • Approach : Employ a forced degradation study (acid/base hydrolysis, oxidation, photolysis) to identify potential impurities (e.g., codeine, hydrocodone derivatives). Use orthogonal techniques:
  • HPLC-UV/PDA for quantification (≤0.1% threshold).
  • NMR spectroscopy (¹H/¹³C) to confirm impurity structures (e.g., thebaine N-oxide at δ 3.8 ppm for oxidized tertiary amine) .
    • Validation : Include spike-recovery experiments in synthetic matrices and assess robustness across column batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.